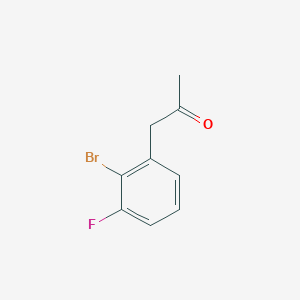
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline
Overview
Description
The compound “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline” is likely a boronic acid pinacol ester derivative . These compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as “N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide”, have been synthesized using Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely similar to other boronic acid pinacol ester derivatives. These compounds typically contain a boron atom bonded to two oxygen atoms and two carbon atoms, forming a five-membered ring .Chemical Reactions Analysis
Boronic acid pinacol esters are often used in Suzuki-Miyaura cross-coupling reactions . These reactions typically involve the coupling of a boronic acid or its derivatives with a halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely similar to other boronic acid pinacol ester derivatives. For example, “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a density of 1.1±0.1 g/cm³, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Crystal Structure Analysis : This compound has been synthesized and structurally characterized through techniques like FT-IR, NMR, MS, and X-ray diffraction. Detailed conformational analysis using DFT calculations confirms consistency with the crystal structures obtained through X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021).
- Spectroscopic and DFT Studies : Spectroscopic data analysis (UV-Visible, 13C NMR) and DFT calculations have been performed for comparative analysis of structural and electronic properties of related compounds (Liao, Liu, Wang, & Zhou, 2022).
Application in Electrochemistry
- Use in Fluoride Shuttle Batteries : Boron-based compounds including variants of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethoxy)aniline have been used as electrolyte additives in fluoride shuttle batteries, demonstrating enhanced performance due to their structural properties (Kucuk & Abe, 2020).
Fluorescence and Detection Applications
- Fluorescence Probes for Hydrogen Peroxide Detection : Certain boronate ester compounds derived from this chemical have been used as fluorescence probes for detecting hydrogen peroxide, demonstrating varied fluorescence responses based on their structural properties (Lampard et al., 2018).
Chemical Reactions and Properties
- Characterization of Boric Acid Ester Intermediates : This compound, as a boric acid ester intermediate, has been studied for its physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, through DFT studies (Huang et al., 2021).
Advanced Material Applications
- Hole Transporting Materials for Solar Cells : Arylamine derivatives linked with this compound have been synthesized for use as hole transporting materials in perovskite solar cells, showing good thermal stability and efficiency (Liu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-8(5-6-10(9)18)19-13(15,16)17/h5-7H,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLVXIREYWOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)
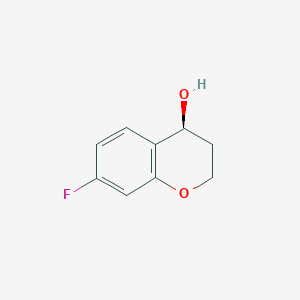
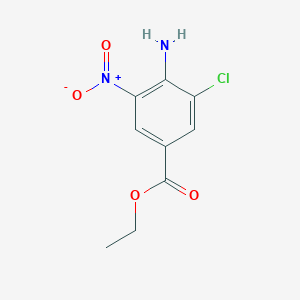
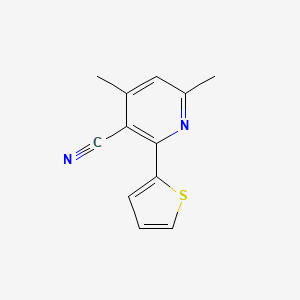
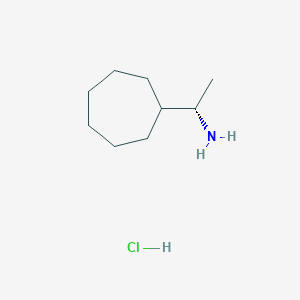
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)



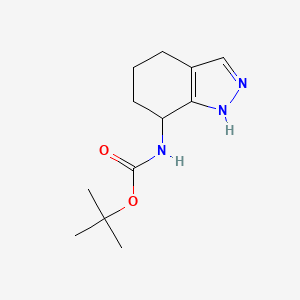
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)
